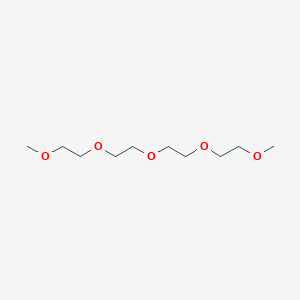
Tétraglyme
Vue d'ensemble
Description
Applications De Recherche Scientifique
Tetraglyme is widely used in scientific research due to its unique properties:
Mécanisme D'action
Target of Action
Tetraglyme, also known as Tetraethylene glycol dimethyl ether, is primarily used as a polar aprotic solvent It has been used in lithium-ion battery technology and in the development of non-flammable liquid electrolytes for lithium- and sodium-ion batteries .
Mode of Action
As a solvent, Tetraglyme’s mode of action is based on its chemical and thermal stability . It has a high boiling point and stability, making it an ideal candidate for separation processes and high-temperature reactions . In the context of battery technology, it serves as a medium for ion transport .
Biochemical Pathways
Its primary use is in industrial applications, particularly as a solvent in various chemical reactions and processes .
Result of Action
In the context of its use as a solvent, Tetraglyme facilitates chemical reactions by dissolving reactants and allowing them to interact. In battery technology, it enables the transport of ions, which is crucial for the battery’s function .
Action Environment
The efficacy and stability of Tetraglyme as a solvent can be influenced by various environmental factors. For instance, its effectiveness in ion transport in battery technology can be affected by the concentration of the electrolyte . Additionally, its stability under high temperatures makes it suitable for high-temperature reactions .
Analyse Biochimique
Biochemical Properties
Tetraglyme has been found to interact with various biomolecules in its role as a solvent. For instance, it has been used in glucose sensors to enhance the linking of bio-mimetic molecules to the surface . It also helps in the selective adsorption of proteins while promoting cell adhesion .
Cellular Effects
The effects of Tetraglyme on cells are not fully understood. It has been noted that Tetraglyme can influence cell function through its role as a solvent. For example, it has been used in lithium-ion battery technology, where it may interact with various cellular components .
Molecular Mechanism
The molecular mechanism of Tetraglyme’s action is largely related to its properties as a solvent. It is known to form complexes with ions, which could potentially influence various biochemical reactions
Temporal Effects in Laboratory Settings
In laboratory settings, Tetraglyme has shown to have an acceleration effect, especially when its concentrations are lower than 20% (v/v). This effect becomes more pronounced for glymes with longer chain length .
Metabolic Pathways
Tetraglyme is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . Therefore, it does not directly participate in metabolic pathways. It may indirectly influence metabolic flux or metabolite levels through its role as a solvent.
Transport and Distribution
The transport and distribution of Tetraglyme within cells and tissues are likely influenced by its properties as a solvent. It has been suggested that Tetraglyme can affect ion transport, which could potentially influence its distribution within cells .
Méthodes De Préparation
Le tétraglyme est généralement synthétisé par réaction de l'éther monométhylique de diéthylèneglycol avec le chlorure de thionyle pour former un intermédiaire chloré, qui est ensuite mis à réagir avec l'éthylate de sodium pour produire le this compound. Le processus implique une filtration et une distillation sous vide pour obtenir le produit final . Les méthodes de production industrielle impliquent souvent des voies de synthèse similaires, mais à plus grande échelle, garantissant une pureté et un rendement élevés.
Analyse Des Réactions Chimiques
Le tétraglyme subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des éthers glycoliques correspondants.
Réduction : Il peut être réduit à l'aide de puissants agents réducteurs, bien que cela soit moins courant.
Substitution : Le this compound peut participer à des réactions de substitution nucléophile, où ses groupes éther peuvent être remplacés par d'autres nucléophiles. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme l'hydrure de lithium et d'aluminium.
Applications de la recherche scientifique
Le this compound est largement utilisé dans la recherche scientifique en raison de ses propriétés uniques :
Mécanisme d'action
Le mécanisme d'action du this compound implique sa capacité à dissoudre un large éventail de composés organiques en raison de sa nature polaire aprotique. Il interagit avec les molécules par absorption physique et des interactions chimiques minimales, ce qui en fait un milieu efficace pour les réactions chimiques et le transport de molécules .
Comparaison Avec Des Composés Similaires
Le tétraglyme est comparé à d'autres éthers glycoliques tels que l'éther diméthylique de diéthylèneglycol et l'éther diméthylique de triéthylèneglycol. Bien que tous ces composés partagent des propriétés de solvant similaires, le point d'ébullition plus élevé et la stabilité thermique du this compound le rendent plus approprié pour les applications à haute température. De plus, la capacité du this compound à former des complexes avec des ions le distingue des autres éthers glycoliques .
Conclusion
Le this compound est un composé polyvalent doté d'un large éventail d'applications dans la recherche scientifique et l'industrie. Ses propriétés uniques, notamment sa grande stabilité thermique et ses excellentes capacités de solvant, en font un atout précieux dans divers domaines.
Propriétés
IUPAC Name |
1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O5/c1-11-3-5-13-7-9-15-10-8-14-6-4-12-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHZGEOKBKGPSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044396 | |
| Record name | 2,5,8,11,14-Pentaoxapentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2,5,8,11,14-Pentaoxapentadecane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraethylene glycol dimethyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17425 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
143-24-8 | |
| Record name | Tetraglyme | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraglyme | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraglyme | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14000 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tetraglyme | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65624 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5,8,11,14-Pentaoxapentadecane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5,8,11,14-Pentaoxapentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-(2-methoxyethoxy)ethyl) ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAGLYME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78L136FLZ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tetraglyme?
A1: Tetraglyme has the molecular formula CH3O(CH2CH2O)4CH3 and a molecular weight of 222.27 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize tetraglyme?
A2: Common techniques include:
- Nuclear Magnetic Resonance (NMR): Provides information about the structure and dynamics of tetraglyme molecules. [, , ]
- Infrared Spectroscopy (IR): Identifies functional groups and their interactions within tetraglyme and its complexes. [, , , ]
- X-ray Photoelectron Spectroscopy (XPS): Analyzes the elemental composition and chemical states of tetraglyme surfaces, particularly in coatings. [, , ]
- Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): Provides detailed surface chemical information, including molecular fragmentation patterns of tetraglyme. [, , ]
Q3: How does the presence of tetraglyme affect the ionic conductivity of polymer electrolytes?
A3: The effect depends on the specific system:
- Dual-cation ionomers: Tetraglyme can have contrasting effects. In lithium-containing ionomers, it decreases ionic conductivity due to breaking up interconnected Li+ clusters [], while in sodium-containing ionomers, it enhances conductivity due to increased ion cluster rearrangement. []
- Solid terpolymer electrolytes: Tetraglyme enhances ionic conductivity by providing more charge carrier mobility within the polymer matrix due to its abundant oxygen-containing functional groups. []
Q4: Is tetraglyme stable at high temperatures?
A4: Tetraglyme exhibits good thermal stability, but its decomposition temperature can be influenced by the presence of other compounds, such as metal salts. [, , , ]
Q5: How does tetraglyme interact with graphite surfaces?
A5: Tetraglyme exhibits stable adsorption on graphite surfaces, showing ordering and distorted adsorption behavior. This interaction has been observed experimentally using frequency-modulation atomic force microscopy and supported by density functional theory calculations. []
Q6: How is tetraglyme used in the synthesis of metal nanoparticles?
A6: Tetraglyme acts as a multi-functional agent, serving as a solvent, surfactant, and reducing agent in a single reaction to produce metal nanoparticles with high yield and capacity. []
Q7: Can tetraglyme be used for air sampling and analysis?
A7: Yes, tetraglyme can efficiently scrub various volatile organic compounds from air and gas streams. This method, dubbed "air to water bridge", allows for air analysis using conventional water analysis techniques, offering a simpler and more cost-effective alternative to traditional methods. []
Q8: What is the role of tetraglyme in chemical vapor deposition (CVD)?
A8: Tetraglyme is commonly used as a stabilizing ligand in barium and strontium precursors for CVD of thin films like barium strontium titanate (BST). It enhances precursor volatility and allows for lower deposition temperatures. [, , ]
Q9: How does tetraglyme interact with proteins in a biological context?
A9: Tetraglyme coatings, particularly those deposited using radio frequency glow discharge (RFGD) techniques, exhibit ultra-low fibrinogen adsorption, a key factor in reducing platelet adhesion and thrombus formation. [, , , , ]
Q10: What is the role of complement activation in the foreign body response to tetraglyme coatings?
A10: Despite the low protein adsorption, in vivo studies reveal inflammatory cell adhesion and fibrous capsule formation around implanted tetraglyme coatings. This suggests the involvement of complement activation, an alternative pathway in the foreign body response, potentially triggered by the tetraglyme surface. [, ]
Q11: How does the concentration of fibrinogen affect its adsorption to tetraglyme surfaces?
A12: While tetraglyme effectively resists fibrinogen adsorption at low concentrations, a previously unreported finding revealed increased fibrinogen adsorption from higher concentration solutions, suggesting a potential limitation of tetraglyme's protein-resistant properties under physiological conditions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

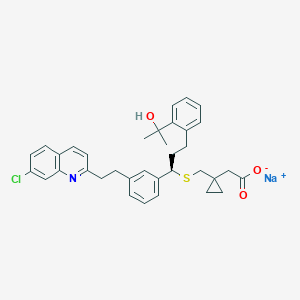
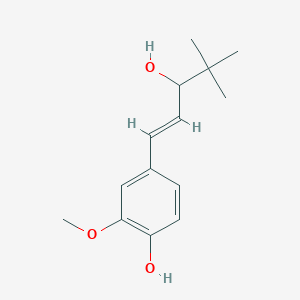
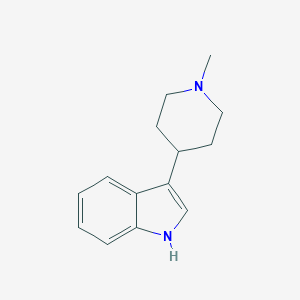
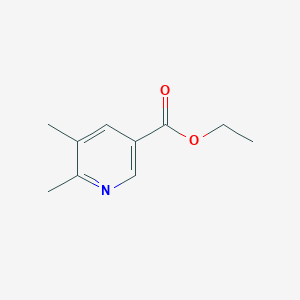
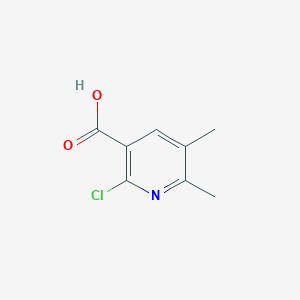
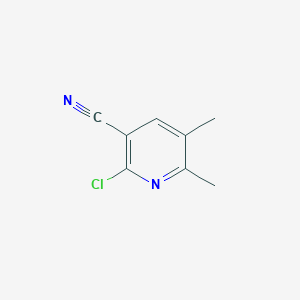
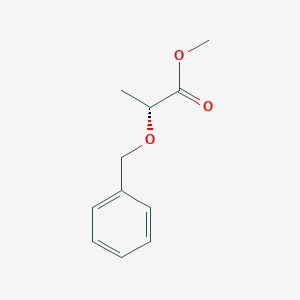
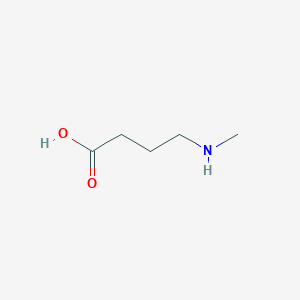


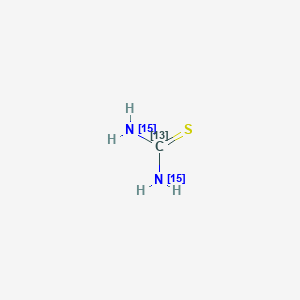

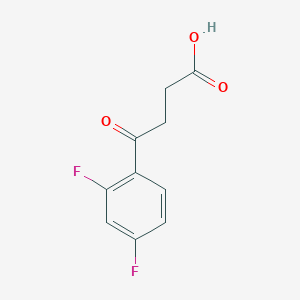
![2-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B29112.png)
